molecular formula C11H17NOSi B099768 Acetamide, N-[4-(trimethylsilyl)phenyl]- CAS No. 17983-71-0

Acetamide, N-[4-(trimethylsilyl)phenyl]-

Cat. No. B099768
CAS RN: 17983-71-0
M. Wt: 207.34 g/mol
InChI Key: ZDLYMLRIRNIZTH-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(trimethylsilyl)phenyl]- is a chemical compound that has been widely used in scientific research because of its unique properties. This compound is a derivative of acetamide, which is a white crystalline solid that is soluble in water and ethanol. The addition of the trimethylsilyl group to the phenyl ring of acetamide enhances its stability and makes it more resistant to degradation by biological and chemical agents.

Mechanism Of Action

The mechanism of action of Acetamide, N-[4-(trimethylsilyl)phenyl]- is not well understood. However, it is believed that the trimethylsilyl group enhances the stability of the compound and makes it more resistant to degradation by biological and chemical agents. This property makes it a useful tool for studying the stability and reactivity of other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Acetamide, N-[4-(trimethylsilyl)phenyl]- are not well studied. However, it is believed that this compound does not have any significant biological activity and is relatively non-toxic. Therefore, it can be used in a wide range of lab experiments without causing any adverse effects on the organisms or cells being studied.

Advantages And Limitations For Lab Experiments

The advantages of using Acetamide, N-[4-(trimethylsilyl)phenyl]- in lab experiments include its versatility, stability, and ease of synthesis. This compound can be used to synthesize a wide range of derivatives with different properties, and its stability makes it a useful tool for studying the stability and reactivity of other compounds. However, the limitations of using this compound include its relatively high cost and limited availability. Therefore, researchers need to carefully consider the cost and availability of this compound before using it in their experiments.

Future Directions

There are several future directions for the use of Acetamide, N-[4-(trimethylsilyl)phenyl]- in scientific research. One direction is to use this compound in the synthesis of new biologically active compounds such as inhibitors of protein kinases and phosphatases. Another direction is to use this compound in the synthesis of new fluorescent dyes and sensors for imaging and sensing applications. Finally, this compound can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation by biological and chemical agents.

Scientific Research Applications

Acetamide, N-[4-(trimethylsilyl)phenyl]- has been used in various scientific research applications such as drug discovery, chemical biology, and materials science. This compound is a versatile building block that can be used to synthesize a wide range of derivatives with different properties. It has been used as a precursor for the synthesis of biologically active compounds such as inhibitors of protein kinases and phosphatases. It has also been used in the synthesis of fluorescent dyes and sensors for imaging and sensing applications.

properties

CAS RN

17983-71-0

Product Name

Acetamide, N-[4-(trimethylsilyl)phenyl]-

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

N-(4-trimethylsilylphenyl)acetamide

InChI

InChI=1S/C11H17NOSi/c1-9(13)12-10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,12,13)

InChI Key

ZDLYMLRIRNIZTH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C

synonyms

4'-(Trimethylsilyl)acetanilide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a flow of argon, in a 1 L-recovery flask, 35 g of 1-bromo-4-(trimethylsilyl)benzene, 22.6 g of acetamide, 5.8 g of copper(I)iodide, 42.2 g of potassium carbonate, and 380 mL of xylene were placed. After stirring, 6.6 mL of N,N′-dimethylethylenediamine was added. The resultant was heated and stirred at reflux for 18 hours.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
42.2 g
Type
reactant
Reaction Step Three
Quantity
6.6 mL
Type
reactant
Reaction Step Four
Quantity
5.8 g
Type
catalyst
Reaction Step Five
Quantity
380 mL
Type
solvent
Reaction Step Six

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